![molecular formula C10H9BrO B2375728 3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene CAS No. 2470440-02-7](/img/structure/B2375728.png)
3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene” is a chemical compound with the CAS Number: 2470440-02-7 . Its IUPAC name is 5-bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene .
Physical and Chemical Properties The molecular weight of this compound is 225.08 . It is a liquid at room temperature .
Wissenschaftliche Forschungsanwendungen
Bromination Reactions
Research by Daştan (2001) studied the bromination of benzobicyclic systems, including compounds similar to 3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene. This work explores the reactions of these compounds with 1,2-dibromotetrachloroethane, revealing insights into the radicalic reaction mechanisms and product characterization, particularly by NMR spectroscopy (Daştan, 2001).
Photocycloaddition Studies
AlQaradawi, Cosstick, and Gilbert (1992) investigated the photochemistry of 4-phenoxybut-1-ene, leading to the formation of compounds related to this compound. Their work highlights the influence of electron-withdrawing substituents on the efficiency of intramolecular cycloadditions (AlQaradawi et al., 1992).
Wagner-Meerwein Skeletal Rearrangement
Zubkov et al. (2004) studied the Wagner-Meerwein rearrangement of similar compounds, revealing the formation of products bearing olefin fragments. This research contributes to understanding the behavior and transformation of these complex molecular structures under various conditions (Zubkov et al., 2004).
Dehydrobromination and Stereochemical Studies
Fujikura et al. (1976) explored the dehydrobromination of related tricyclic compounds, shedding light on the stereochemistry of the formation and reaction of these complex structures. Their research offers valuable insights into the regioselective reactions and the underlying electronic nature influencing these processes (Fujikura et al., 1976).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
3-bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-7-3-1-2-6-8-4-5-9(12-8)10(6)7/h1-3,8-9H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQVALVDCHMDJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C1O2)C=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
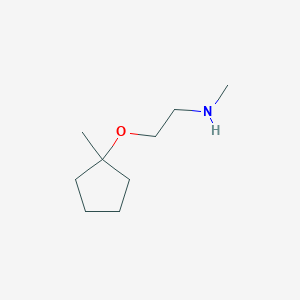

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2375648.png)

![3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2375650.png)
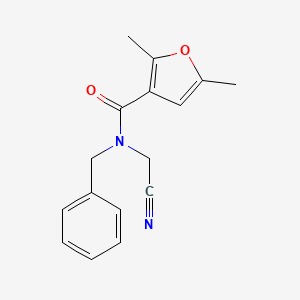
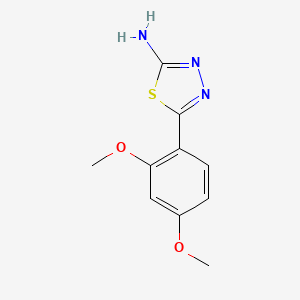
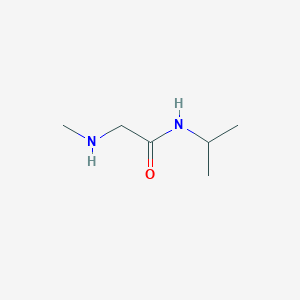
![5-Methyl-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2375656.png)
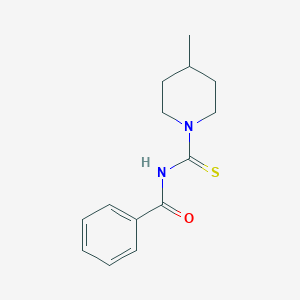
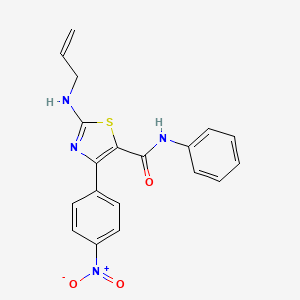
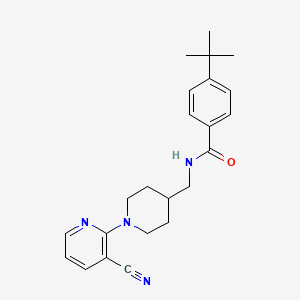

![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2375667.png)
